N-[(1-aminocyclopentyl)methyl]acetamide
Description
Context within Amide Chemistry and Cycloalkane Derivatives
The core of N-[(1-aminocyclopentyl)methyl]acetamide is the amide functional group, a cornerstone of organic and biological chemistry. Amides are known for their stability and their ability to participate in hydrogen bonding, which are crucial features in the structure of peptides and proteins. The acetamide (B32628) portion of the molecule provides a simple yet versatile chemical handle for further modifications.
The cyclopentyl group classifies the compound as a cycloalkane derivative. Cycloalkanes are saturated hydrocarbons arranged in a ring structure, and their derivatives are of significant interest in medicinal chemistry. The incorporation of a cycloalkane ring can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, all of which are important parameters in drug design.
Significance as a Building Block and Scaffold in Complex Molecular Synthesis
While dedicated research on this compound as a final product is not extensive, its precursor, (1-aminocyclopentyl)methanol, is recognized as a valuable building block in the synthesis of more complex molecules. This precursor provides a cyclopentylamine moiety that can be incorporated into larger scaffolds to explore new chemical space in drug discovery. For instance, (1-aminocyclopentyl)methanol has been utilized in the preparation of indazole derivatives, which are a class of compounds investigated for their potential therapeutic applications. google.com
The general class of N-cycloalkylmethyl acetamides is also explored in the development of new pharmacologically active agents. The combination of a cycloalkyl group and an acetamide can be found in various compounds designed to interact with biological targets.
Overview of Current Research Trajectories
Current research trajectories involving structures related to this compound are largely focused on medicinal chemistry and the development of new therapeutic agents. The acetamide functional group is a common feature in many drug candidates and approved drugs. Researchers often introduce or modify acetamide groups in a molecule to fine-tune its pharmacological properties.
Furthermore, the exploration of cycloalkane-containing molecules continues to be an active area of research. The unique three-dimensional shapes and conformational properties of cycloalkanes make them attractive scaffolds for designing molecules that can selectively interact with specific biological targets. Research in this area often involves the synthesis and biological evaluation of novel cycloalkane derivatives to identify new lead compounds for drug development.
| Compound Name | Molecular Formula | Key Features |
| This compound | C8H16N2O | Primary amine, cyclopentyl ring, acetamide group |
| (1-aminocyclopentyl)methanol | C6H13NO | Precursor to this compound |
| Indazole | C7H6N2 | Aromatic heterocyclic compound |
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-aminocyclopentyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8(9)4-2-3-5-8/h2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYADNUNPAHPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587684 | |
| Record name | N-[(1-Aminocyclopentyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-32-3 | |
| Record name | N-[(1-Aminocyclopentyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1 Aminocyclopentyl Methyl Acetamide and Its Analogs
Direct Amidation Strategies for N-[(1-aminocyclopentyl)methyl]acetamide
The most straightforward route to this compound involves the direct N-acetylation of its diamine precursor, (1-aminocyclopentyl)methanamine. This transformation can be achieved using a variety of acetylating agents. The primary amino group on the methyl substituent is generally more reactive and less sterically hindered than the tertiary carbon-attached amino group of the cyclopentane (B165970) ring, allowing for regioselective acetylation under controlled conditions.
Common acetylating agents for this purpose include acetic anhydride (B1165640) and acetyl chloride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The choice of solvent and base can influence the reaction's efficiency and selectivity.
Table 1: Comparison of Direct Acetylation Methods
| Acetylating Agent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temp. | High reactivity, readily available | Can lead to di-acetylation if not controlled |
| Acetyl Chloride | Triethylamine, DIPEA | DCM, Chloroform | 0 °C to room temp. | Highly reactive | Exothermic, generates HCl, requires careful handling |
While direct thermal condensation of amines and carboxylic acids is possible, it often requires high temperatures (above 160°C), which may not be suitable for more complex molecules. mdpi.com The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) allows the reaction to proceed under milder conditions by activating the carboxylic acid. ucl.ac.uk
Synthesis via Precursor Modification and Functional Group Interconversion
A common pathway to the diamine precursor starts from 1-aminocyclopentanecarbonitrile. The synthesis can proceed via the following steps:
Formation of the aminonitrile: The Strecker synthesis, involving the reaction of cyclopentanone (B42830) with ammonia (B1221849) and hydrogen cyanide, is a classic method to produce 1-aminocyclopentanecarbonitrile.
Reduction of the nitrile: The nitrile group can then be reduced to a primary amine. This reduction is a critical step and can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, typically providing high yields. Other methods, such as catalytic hydrogenation using Raney nickel or other transition metal catalysts, can also be employed.
Following the successful synthesis of (1-aminocyclopentyl)methanamine, the final acetylation step can be carried out as described in the direct amidation section. This precursor modification approach provides a robust route to the target molecule from simple starting materials.
Stereoselective Synthesis Approaches
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of its chiral analogs, where substituents on the cyclopentane ring create stereocenters. The development of synthetic routes that control the stereochemistry of these analogs is a significant area of research.
One notable strategy involves the stereoselective synthesis of substituted 2-aminocyclopentanecarboxylic acid (ACPC) derivatives. nih.gov A reported method utilizes the regioselective ring-opening of an aziridine (B145994) intermediate, 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with nucleophiles. This approach provides ACPC precursors with functional groups at the 3-position, oriented trans to the 2-amino group. nih.govwisc.edu These chiral precursors can then be further modified, for instance, by reducing the carboxylic acid to an aminomethyl group and subsequent acetylation, to yield chiral analogs of the target compound.
Another approach involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids derived from cyclobutane (B1203170) structures, which has been shown to proceed with high stereoselectivity. doi.org This method, while demonstrated on a different ring system, highlights a powerful strategy for controlling the configuration of new stereogenic centers that could be adapted for cyclopentyl systems. doi.org The stereochemical outcome in such reactions is often governed by the existing chirality within the substrate, allowing for the creation of single diastereomers. doi.org
Green Chemistry Principles in N-Acetamide Synthesis
The application of green chemistry principles to amide bond formation is an area of growing importance, aiming to reduce the environmental impact of chemical synthesis. ucl.ac.uk This involves minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods. ucl.ac.ukbohrium.com
For the synthesis of this compound, several green strategies can be considered:
Catalytic Direct Amidation: Moving away from stoichiometric activating reagents, which generate significant waste, is a key goal. ucl.ac.uk Boron-based catalysts have been explored for the efficient coupling of carboxylic acids and amines under mild conditions. mdpi.com Transition metal catalysts, such as those based on iron(III) chloride, have also been shown to effectively catalyze the direct amidation of esters under solvent-free conditions. mdpi.com
Solvent Selection: Traditional amide syntheses often employ dipolar aprotic solvents like DMF and NMP, which have toxicity concerns. ucl.ac.uk Green chemistry encourages the use of safer alternatives. Research has demonstrated that many coupling reactions can be performed in less hazardous solvents. ucl.ac.uk Solvent-free reactions, where the reactants are heated directly, represent an ideal green alternative, eliminating solvent waste entirely. bohrium.comresearchgate.net
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are powerful biocatalysts for amide bond formation. nih.gov These enzymatic methods can offer high selectivity and operate under mild conditions, often in greener solvents like cyclopentyl methyl ether, and can produce pure amides with minimal need for intensive purification. nih.gov
Electrosynthesis: Electrochemical methods offer a sustainable route to amide synthesis, often avoiding the need for chemical oxidants or reductants. rsc.org This technique is gaining traction as a greener alternative for constructing amide bonds. rsc.org
Table 2: Green Chemistry Approaches to Amide Synthesis
| Principle | Approach | Example | Benefit |
|---|---|---|---|
| Atom Economy | Catalytic Direct Amidation | Iron(III) chloride catalyzed reaction of an ester and amine. mdpi.com | Reduces stoichiometric waste from coupling agents. |
| Safer Solvents | Solvent Replacement/Elimination | Boric acid-catalyzed solvent-free reaction of an acid and urea. researchgate.net | Eliminates hazardous solvent use and disposal costs. ucl.ac.ukbohrium.com |
| Use of Renewable Feedstocks/Biocatalysis | Enzymatic Synthesis | Candida antarctica lipase B (CALB) for direct amidation. nih.gov | Mild conditions, high selectivity, biodegradable catalyst. |
By integrating these principles, the synthesis of this compound and its analogs can be made more efficient and environmentally sustainable.
Chemical Reactivity and Transformational Studies of N 1 Aminocyclopentyl Methyl Acetamide
Acylation and Alkylation Reactions
The presence of a primary amino group in N-[(1-aminocyclopentyl)methyl]acetamide makes it a prime candidate for N-acylation and N-alkylation reactions. These transformations are fundamental in organic synthesis for the introduction of a wide array of functional groups, thereby modifying the molecule's steric and electronic properties.
N-Acylation: The primary amine is expected to readily react with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form the corresponding amides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. For instance, treatment with an acyl chloride in the presence of a non-nucleophilic base to scavenge the liberated HCl would yield the N-acylated product. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of primary amines provides a strong predictive basis for these transformations.
Interactive Data Table: Representative N-Acylation Reactions of Primary Amines
| Acylating Agent | Reagent/Catalyst | Product Type |
| Acetyl chloride | Pyridine | N-acetyl derivative |
| Acetic anhydride (B1165640) | Triethylamine | N-acetyl derivative |
| Benzoic acid | DCC/DMAP | N-benzoyl derivative |
N-Alkylation: Similarly, the primary amine can undergo N-alkylation with alkyl halides or other alkylating agents. However, these reactions often face the challenge of over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, strategies such as using a large excess of the amine or employing specific catalytic systems are often necessary. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.
Interactive Data Table: Common N-Alkylation Methods for Primary Amines
| Alkylating Agent | Reagent/Catalyst | Product Type |
| Methyl iodide | K₂CO₃ | N-methyl derivative |
| Benzyl bromide | NaHCO₃ | N-benzyl derivative |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl derivative |
Reactions Involving the Cyclopentyl Moiety
The cyclopentyl ring in this compound is a saturated carbocyclic system and is generally less reactive than the functional groups it bears. However, under specific conditions, this moiety can participate in chemical transformations.
Reactions such as free-radical halogenation could introduce functionality onto the cyclopentyl ring, although this would likely be unselective and yield a mixture of products. More specific transformations would require the presence of activating groups on the ring, which are absent in the parent molecule. Dehydrogenation to form a cyclopentenyl or cyclopentadienyl (B1206354) system would necessitate harsh conditions and specialized catalysts, and there is no available literature to suggest such transformations have been performed on this specific compound. Ring-opening reactions of the cyclopentane (B165970) ring are energetically unfavorable and would require extreme conditions, making them synthetically impractical for this molecule.
Amine-Centered Transformations
The primary amino group is the most reactive site for a variety of transformations beyond simple acylation and alkylation. Its nucleophilic character allows it to react with a range of electrophiles, leading to the formation of diverse functional groups.
A significant transformation of the primary amine in a derivative of this compound has been reported in the synthesis of potent enzyme inhibitors. Specifically, the primary amine of a related scaffold, 1-(aminomethyl)cyclopentanamine (B1595182), has been shown to react with isothiocyanates to form thiourea (B124793) derivatives. These derivatives can then undergo further intramolecular or intermolecular reactions.
In a notable study, a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives were synthesized. This transformation involves the reaction of the primary amine with an appropriate electrophile to form the thiazolylideneamino moiety. This demonstrates the utility of the primary amine as a key handle for the construction of more complex molecular architectures.
Heterocyclic Ring Formation Utilizing this compound Scaffolds
The bifunctional nature of this compound, containing both a nucleophilic primary amine and an amide group, makes it an attractive scaffold for the synthesis of heterocyclic compounds. The spatial relationship between these two groups can be exploited in intramolecular cyclization reactions.
For instance, the primary amine can act as a nucleophile to react with a suitably positioned electrophilic center, either introduced into the molecule or generated in situ, to form a new ring system. The synthesis of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives is a prime example of utilizing the amine functionality to build a heterocyclic ring. In this case, the reaction of the primary amine with an appropriate precursor leads directly to the formation of the thiazole-containing product.
Furthermore, the core structure can be envisioned as a building block for the synthesis of fused or spirocyclic heterocyclic systems. For example, after modification of the primary amine or the acetamide (B32628) group, subsequent intramolecular reactions could lead to the formation of novel polycyclic structures. While the full potential of this compound as a scaffold in heterocyclic synthesis is yet to be fully explored, the existing research on related compounds highlights the promising possibilities.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), a detailed molecular map can be constructed.
For N-[(1-aminocyclopentyl)methyl]acetamide, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The integration of these signals would indicate the relative number of protons, while their splitting patterns (multiplicity) would provide information about adjacent protons.
Expected ¹H NMR Spectral Features:
Acetamide (B32628) Group: A singlet for the methyl (CH₃) protons and a broad signal for the amide (NH) proton.
Methylene Bridge: A signal for the methylene (CH₂) protons, likely appearing as a doublet if coupled with the amide proton.
Cyclopentyl Ring: A complex multiplet for the methylene protons of the cyclopentyl ring. The two sets of four protons on the ring are diastereotopic and would likely show distinct chemical shifts.
Amino Group: A broad singlet for the primary amine (NH₂) protons.
¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| Quaternary Cyclopentyl (C-NH₂) | 55-65 |
| Methylene Bridge (-CH₂-) | 45-55 |
| Cyclopentyl (-CH₂-) | 20-40 |
| Acetyl Methyl (-CH₃) | 20-25 |
Note: The table presents predicted chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. In the context of synthesizing this compound, MS can be used to monitor the progress of the reaction and assess the purity of the final product.
The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.
Anticipated Fragmentation Pathways:
Alpha-cleavage: Fission of the bond adjacent to the nitrogen atoms in the cyclopentylamine or the amide group.
Amide bond cleavage: Fragmentation at the C-N bond of the acetamide group.
Loss of small molecules: Elimination of neutral molecules such as ammonia (B1221849) (NH₃) or acetamide.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
Key Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | 3200-3500 (broad) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H (Amide II) | Bending | 1515-1570 |
| C-N | Stretching | 1200-1350 |
Note: This table provides expected ranges for the principal vibrational modes.
X-ray Crystallography for Solid-State Structural Analysis
For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. If this compound can be crystallized, X-ray diffraction analysis would provide an unambiguous confirmation of its structure and reveal its packing in the crystal lattice. This information is invaluable for understanding its physical properties.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable. A gradient elution could be employed to ensure the separation of the target compound from any starting materials, byproducts, or impurities. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful technique for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component, allowing for their identification. This method is particularly useful for analyzing the purity of the sample and identifying any volatile impurities.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure, geometry, and vibrational frequencies of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecular system.
For a molecule like N-[(1-aminocyclopentyl)methyl]acetamide, these calculations would typically begin with geometry optimization to find the lowest energy conformation. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G*), are often employed to balance computational cost and accuracy.
Ab initio calculations, such as Møller-Plesset perturbation theory, can provide even more accurate electronic energies and have been used extensively for model systems like N-methylacetamide (NMA) to study its vibrational states in full dimensionality. nih.gov For NMA, ab initio DFT treatments have shown that the average molecular dipole in the liquid state is significantly enhanced (by up to 60%) over the gas phase value, a finding that highlights the importance of electronic polarization effects. nih.gov
Table 1: Representative Quantum Chemical Methods for Amide Analysis
| Method | Common Application | Basis Set Example | Key Insights |
|---|---|---|---|
| DFT (e.g., BLYP, B3LYP) | Geometry Optimization, Electronic Properties | 6-31G*, cc-pVTZ | Electron density, molecular orbital energies, dipole moments. nih.gov |
These calculations would reveal key electronic properties of this compound, such as the partial double bond character of the C-N amide bond, the distribution of electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. An MD simulation of this compound, likely solvated in a box of water molecules, would reveal how the molecule moves, rotates, and changes its shape.
The conformational landscape of this molecule would be of particular interest. The key degrees of freedom include the torsion angle around the C-N amide bond (defining cis and trans isomers), as well as the rotational freedom of the bond connecting the cyclopentyl group to the methylacetamide moiety.
Studies on NMA have extensively explored its conformational properties. For instance, ab initio calculations have identified four stable conformers of trans-N-methylacetamide resulting from the different orientations of the methyl groups. umich.edu MD simulations have further examined the cis-trans isomerization pathway, a fundamental process in peptide and protein folding. nih.gov These simulations, whether using empirical force fields (like CHARMM) or ab initio methods, analyze the free energy landscape associated with such conformational changes. nih.gov For this compound, the bulky cyclopentyl group would be expected to significantly influence the energy barriers and relative stability of different conformers compared to the simpler NMA.
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to map out potential reaction pathways and elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. For a molecule containing an amide bond, a key reaction is hydrolysis—the cleavage of the C-N bond by water.
Theoretical studies could model the acid- or base-catalyzed hydrolysis of this compound. This would involve:
Identifying the reactant complex (e.g., the amide plus a hydronium ion or hydroxide (B78521) ion).
Locating the transition state structure for the rate-limiting step (e.g., the tetrahedral intermediate formation).
Calculating the activation energy barrier, which determines the reaction rate.
While specific studies on this molecule are lacking, the principles are well-established. For the model system NMA, computational studies have explored the cis-trans isomerization pathway, which is not a reaction but a conformational change with a significant energy barrier due to the partial double bond character of the amide linkage. nih.gov The methods used in these studies, such as umbrella sampling along a reaction coordinate, are directly applicable to studying chemical reactions.
In silico Screening and Ligand Design Principles
In silico (computer-based) methods are essential in modern drug discovery for screening large libraries of virtual compounds and for designing novel ligands with high affinity and specificity for a biological target. If this compound were being investigated as a potential therapeutic agent, computational tools would be employed in several ways.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor protein. A docking study would place this compound into the active site of a target protein and score the interaction based on factors like hydrogen bonding and hydrophobic contacts. This helps to prioritize compounds for experimental testing.
Pharmacophore Modeling: If a set of known active molecules exists, a pharmacophore model can be built to identify the essential 3D arrangement of chemical features required for biological activity. This compound could then be evaluated for its fit to this model.
QSAR (Quantitative Structure-Activity Relationship): QSAR models correlate the chemical properties of a series of compounds with their biological activities. mdpi.com Should derivatives of this compound be synthesized, a QSAR study could be developed to predict the activity of new, unsynthesized analogs, thereby guiding further chemical modifications.
Studies on other acetamide (B32628) derivatives demonstrate the utility of these approaches. For instance, in silico screening and molecular dynamics have been used to identify acetamide derivatives as potential therapeutic agents. researchgate.netmdpi.com These computational workflows provide a rational basis for ligand design, allowing for the optimization of binding affinity and pharmacokinetic properties.
Mechanistic Biological Activity and Molecular Target Research
Enzyme Inhibition Studies (e.g., Kinase Inhibition)
There are no specific studies detailing the enzyme inhibitory activity of N-[(1-aminocyclopentyl)methyl]acetamide. However, the acetamide (B32628) scaffold is a common feature in various enzyme inhibitors. Derivatives of acetamide have been explored as inhibitors of a range of enzymes, including kinases, which are crucial in cellular signaling pathways. archivepp.com For instance, certain N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory diseases. nih.govresearchgate.net Additionally, aminocyclopentane derivatives have been successfully designed as inhibitors of enzymes such as α-galactosidase, indicating that the aminocyclopentyl moiety can be accommodated in enzyme active sites. nih.gov
Ion Channel Modulation Mechanisms (e.g., Calcium Channel Blockade)
Direct evidence of this compound modulating ion channel activity is not available. The field of ion channel modulation is extensive, with various small molecules capable of altering the function of these crucial membrane proteins. frontiersin.orgnih.gov N-acyl amino acids, a class of molecules sharing the N-acyl bond with the target compound, have been shown to interact with ion channels, including calcium channels. nih.gov This suggests a potential, yet unexplored, avenue for the biological activity of N-acyl amino acid derivatives. The modulation of ion channels can occur through diverse mechanisms, including direct binding to the channel protein or indirect effects via intracellular signaling pathways. frontiersin.orgresearchgate.net
Receptor Binding and Ligand-Target Interactions
No receptor binding studies have been published for this compound. The interaction between a ligand and its receptor is a cornerstone of pharmacology. nih.gov Structurally related N-acyl amides and N-acyl amino acids are known to function as signaling molecules by binding to various receptors, including G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov For example, cyclopentathiophene carboxamide derivatives have been developed as antagonists for the platelet-activating factor receptor (PAFR). nih.gov Furthermore, the replacement of a hydroxyl group with a carboxamide group in opioid derivatives has been shown to influence binding affinity at mu, delta, and kappa opioid receptors, highlighting the significance of the carboxamide moiety in receptor interactions. ebi.ac.uk
Biochemical Pathway Perturbations by Acetamide Derivatives
Specific data on how this compound might perturb biochemical pathways is currently unavailable. Generally, acetamide derivatives can influence various cellular pathways due to their diverse biological activities. For instance, flavonoid acetamide derivatives have been synthesized to improve bioavailability, which in turn can affect their interaction with and modulation of various biochemical pathways. researchgate.net The introduction of an acetamide group can alter a molecule's physicochemical properties, such as lipophilicity, which can impact its ability to cross cell membranes and interact with intracellular targets, thereby perturbing cellular processes. archivepp.com
Exploration of Antimicrobial and Antifungal Mechanisms
There is no research specifically investigating the antimicrobial or antifungal mechanisms of this compound. However, the broader class of acetamide derivatives has shown promise in this area. ontosight.ai Studies on amide derivatives containing cycloalkane structures, such as cyclopropane, have demonstrated antifungal activity. mdpi.com The structure-activity relationships of these compounds indicate that the nature of the substituents on the amide and the cycloalkane ring significantly influences their antimicrobial efficacy. mdpi.com Similarly, investigations into cyclam and cyclen derivatives have revealed that structural modifications, including the addition of pendant arms, are critical for their antibacterial activity. mdpi.comnih.gov The general mechanisms of antimicrobial peptides often involve disruption of the microbial cell membrane, a mode of action that is dependent on the molecule's structure and physicochemical properties. nih.gov
Structure Activity Relationship Sar Studies of N 1 Aminocyclopentyl Methyl Acetamide Derivatives
Systematic Substituent Effects on Biological Activity
The biological activity of N-[(1-aminocyclopentyl)methyl]acetamide derivatives can be significantly modulated by systematic changes to its core structure. Studies on analogous N-[(2-aminocyclohexyl)aryl]acetamide derivatives have demonstrated that modifications to the acetamide (B32628) moiety, the amino group, and the cycloalkyl ring all play a crucial role in determining potency and selectivity. nih.govnih.gov
For instance, substitution on the nitrogen of the acetamide can influence binding affinity. N-methylation of the amide linkage in some series has been shown to be optimal for activity. nih.gov Furthermore, the nature of the substituent on the amino group is a key determinant of biological effect. In related series, the incorporation of the basic nitrogen into a pyrrolidine (B122466) ring has been shown to enhance activity. nih.gov
The electronic and steric properties of substituents on the acetamide's terminal group (if it were extended beyond a simple methyl group) would also be expected to have a profound impact. In analogous arylacetamides, electron-rich aromatic systems enhance binding affinity to certain receptors. nih.gov This suggests that for this compound, modifications to the acetyl group could be a key area for optimization.
Table 1: Hypothetical Systematic Substituent Effects on a Receptor Target Based on Analogous Compounds
| Compound/Modification | Substituent on Amino Group | Substituent on Acetamide | Relative Biological Activity (Hypothetical) |
| This compound | -NH2 | -CH3 | Baseline |
| N-[(1-(methylamino)cyclopentyl)methyl]acetamide | -NHCH3 | -CH3 | Increased |
| N-[(1-(pyrrolidin-1-yl)cyclopentyl)methyl]acetamide | Pyrrolidine | -CH3 | Potentially Enhanced |
| N-[(1-aminocyclopentyl)methyl]benzamide | -NH2 | -Phenyl | Activity Dependent on Receptor |
Conformational Impact on Molecular Recognition
The three-dimensional conformation of this compound derivatives is a critical factor in their ability to bind to biological targets. The cyclopentyl ring, while more flexible than a cyclohexane (B81311) ring, still imposes significant conformational constraints. The relative orientation of the aminomethyl and acetamide groups is determined by the stereochemistry of the substituted carbon and the puckering of the cyclopentane (B165970) ring.
Studies on peptides incorporating cis-2-aminocyclopentane carboxylic acid reveal the profound impact of stereochemistry on biological activity. nih.gov Analogs containing the (1S, 2R)-isomer were active at the µ-opioid receptor, while the (1R, 2S)-isomer was inactive. nih.gov This highlights that specific spatial arrangements of functional groups are necessary for effective molecular recognition. The distance between key pharmacophoric elements, dictated by the conformation, can be the determining factor for agonistic or antagonistic activity, or lack thereof. nih.gov For this compound, the conformation will dictate the spatial relationship between the amino group and the acetamide's carbonyl oxygen and amide proton, which are all potential hydrogen bonding sites.
Computational studies on oligomers of cyclopentane-based amino acids have further shown that these molecules can adopt stable helical structures in solution, indicating a strong conformational preference. researchgate.net This intrinsic preference for certain geometries will influence the pre-organization of the molecule for binding to a receptor, potentially reducing the entropic penalty of binding.
Design of Analogs with Modified Selectivity Profiles
The design of analogs with modified selectivity profiles involves the strategic manipulation of the molecule's structure to favor binding to one biological target over another. This can be achieved by altering substituents to exploit differences in the binding pockets of various receptors.
In the context of N-[(aminocyclohexyl)aryl]acetamides, selectivity for kappa versus mu opioid receptors was fine-tuned by modifying the aryl group, the amide linkage, and substituents on the cycloalkyl and amino groups. nih.govnih.gov For example, a benzo[b]thiophene aromatic system was found to be optimal for kappa selectivity. nih.gov While this compound itself lacks an extended aromatic moiety, this principle can be applied by designing derivatives where the acetamide's methyl group is replaced with various aryl or heteroaryl rings.
Table 2: Design Strategies for Modifying Selectivity Based on Analog SAR
| Target Selectivity | Design Strategy | Rationale |
| Receptor A vs. Receptor B | Introduce bulky substituent on cyclopentyl ring | Steric hindrance may disfavor binding to the smaller pocket of Receptor B |
| CNS vs. Peripheral Targets | Modify lipophilicity | Increased lipophilicity can enhance blood-brain barrier penetration |
| Specific Receptor Subtype | Replace acetamide with bioisosteres | Altering hydrogen bonding and electronic properties to match target |
Influence of Cyclopentyl Ring Modifications on Activity
Modifications to the cyclopentyl ring itself can have a significant impact on the biological activity of this compound derivatives. The size and flexibility of the cycloalkyl ring are important for orienting the attached functional groups in the correct manner for receptor binding.
Studies on xanthine (B1682287) derivatives have shown that 8-cycloalkyl substituents, including cyclopentyl and cyclohexyl groups, can markedly increase activity at certain adenosine (B11128) receptors. nih.gov This indicates that the cycloalkyl moiety itself can engage in favorable interactions within a binding pocket. The introduction of substituents on the cyclopentyl ring of this compound could therefore lead to enhanced potency. The position and stereochemistry of these substituents would be critical.
Furthermore, ring contraction or expansion (e.g., to cyclobutyl or cyclohexyl) would alter the bond angles and conformational preferences of the molecule, likely leading to a different activity profile. For instance, in a series of glucokinase activators, both cyclopentyl and cyclobutyl rings contributed to potency, with the cyclopentyl moiety being the most potent. nih.gov
Isomeric N-Aminocyclopentylacetamide Derivatives
The stereochemistry of this compound and its derivatives is a fundamental aspect of their SAR. The 1-aminocyclopentyl)methyl] moiety contains a quaternary carbon, but introducing substituents on the cyclopentyl ring would create chiral centers. The absolute configuration of these centers can drastically affect biological activity.
As observed in the N-[(2-aminocyclohexyl)aryl]acetamide series, the trans isomers were generally more active than the cis isomers. nih.gov Specifically, the (S,S-trans) enantiomer of one derivative was a potent analgesic, while the (R,R-trans) isomer was inactive in both binding and functional assays. nih.gov This demonstrates a high degree of stereospecificity in the receptor interaction.
For derivatives of this compound with substituents on the ring, it is expected that the different diastereomers and enantiomers will exhibit distinct biological activities. The synthesis and biological evaluation of individual stereoisomers are therefore essential for a complete understanding of the SAR. The development of scalable synthetic routes to all possible stereoisomers of building blocks like 2-aminocyclopentanecarboxylic acid provides the tools for such detailed investigations. nih.gov
Future Research Perspectives and Emerging Applications
Integration of Artificial Intelligence and Machine Learning in Compound Design
| AI/ML Model/Technique | Application | Potential Outcome |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures based on the N-aminocyclopentylacetamide scaffold. mdpi.com | A diverse virtual library of novel, synthesizable analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of designed analogs based on their structural features. | Ranking of virtual compounds by predicted efficacy, prioritizing synthetic efforts. |
| Deep Learning (e.g., AlphaFold) | Predicting the 3D structure of potential biological targets. nih.gov | Facilitating structure-based drug design and understanding of binding interactions. |
| Generative Adversarial Networks (GANs) | Optimizing molecular properties (e.g., solubility, binding affinity) through iterative design cycles. | Analogs with improved pharmacokinetic and pharmacodynamic profiles. |
Development of Novel Analytical Probes and Tools
To investigate the mechanism of action and cellular fate of this compound, the development of specialized analytical probes is essential. These tools would enable researchers to visualize and quantify the compound's interactions within complex biological systems.
One promising avenue is the synthesis of fluorescently labeled analogs. By attaching a fluorophore to a non-critical position on the this compound scaffold, researchers could use techniques like fluorescence microscopy and flow cytometry to track the compound's localization and concentration within cells and tissues. Another approach involves creating biotinylated or isotopically labeled versions of the molecule. Biotinylated probes could be used for affinity purification of binding partners, helping to identify its biological targets. Heavy-isotope-labeled analogs would serve as internal standards for highly sensitive and accurate quantification in biological matrices using mass spectrometry. nist.govnist.gov
| Probe Type | Analytical Technique | Research Application |
|---|---|---|
| Fluorescently-Tagged Analog | Confocal Microscopy, Flow Cytometry | Subcellular localization studies and cellular uptake quantification. |
| Biotinylated Analog | Affinity Chromatography, Mass Spectrometry | Identification of protein binding partners and biological targets. |
| Isotopically-Labeled Analog (e.g., ¹³C, ¹⁵N) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov | Accurate quantification in pharmacokinetic studies and metabolic fate analysis. |
| Photoaffinity Probe | Photolabeling, SDS-PAGE, Mass Spectrometry | Covalent capture and identification of specific molecular targets in their native environment. |
Exploration of N-Aminocyclopentylacetamide Scaffolds in Materials Science
The structural characteristics of the N-aminocyclopentylacetamide scaffold—specifically its rigid cyclopentyl core and the hydrogen-bonding capabilities of the amide group—suggest potential applications beyond pharmacology, particularly in the field of materials science. Amide-containing molecules are known to be useful as intermediates in the synthesis of polymers, surfactants, and plasticizers. chemimpex.com
The N-aminocyclopentylacetamide motif could be incorporated as a monomeric unit in the synthesis of novel polymers. chemimpex.com The resulting materials might exhibit unique properties, such as enhanced thermal stability or specific molecular recognition capabilities, due to the defined stereochemistry of the cyclopentyl ring and the intermolecular hydrogen bonds formed by the acetamide (B32628) function. Such polymers could find use in specialized applications, including selective membranes, sensor technologies, or as components of advanced coatings. Furthermore, self-assembling systems based on this scaffold could be explored for the creation of hydrogels or nanomaterials with ordered structures.
| Application Area | Relevant Structural Feature | Potential Material Property |
|---|---|---|
| Specialty Polymers | Rigid cyclopentyl group, bifunctional nature (amine and acetamide). | Increased glass transition temperature, enhanced mechanical strength. |
| Molecular Recognition Materials | Hydrogen bond donor/acceptor sites of the amide. | Selective binding of target molecules for sensors or separation media. |
| Self-Assembling Nanomaterials | Directional hydrogen bonding and defined molecular shape. | Formation of ordered supramolecular structures like fibers or gels. |
| Functional Surface Coatings | Amine group for surface attachment and amide for modifying surface properties. | Altered surface hydrophilicity, biocompatibility, or adhesion. |
Advanced Synthetic Strategies for Enhanced Analog Libraries
The systematic exploration of the structure-activity relationships (SAR) of this compound requires the efficient synthesis of a large and diverse library of analogs. Modern synthetic methodologies can be leveraged to achieve this goal with high throughput and chemical diversity.
Combinatorial chemistry approaches, coupled with solid-phase or solution-phase parallel synthesis, would allow for the rapid generation of analogs. For instance, a library could be constructed by reacting a core 1-(aminomethyl)cyclopentanamine (B1595182) intermediate with a wide array of carboxylic acids or acylating agents to modify the acetamide portion. Similarly, various substituted cyclopentanone (B42830) precursors could be used to introduce diversity into the cyclic core. Microwave-assisted organic synthesis could significantly shorten reaction times from hours to minutes, accelerating the library production process. chemicalbook.com These advanced strategies would provide a robust platform for generating a comprehensive set of analogs for biological screening and SAR studies.
| Synthetic Strategy | Description | Type of Diversity Generated |
|---|---|---|
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Systematic variation of specific substituents (e.g., acyl group). |
| Combinatorial Chemistry | Systematic and repetitive covalent connection of different building blocks to form a large array of final products. | High-diversity libraries with variations at multiple points on the scaffold. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions, dramatically reducing reaction times. chemicalbook.com | Rapid library production and optimization of reaction conditions. |
| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally complex and diverse small molecules from simple starting materials. | Analogs with varied ring structures, stereochemistry, and functional group complexity. |
Multidisciplinary Research Initiatives for Mechanistic Elucidation
Understanding the precise biological mechanism of action of this compound requires a collaborative, multidisciplinary approach. Integrating expertise from computational chemistry, biochemistry, cell biology, and pharmacology will be crucial for a comprehensive mechanistic elucidation.
| Discipline | Key Role and Contribution | Tools and Techniques |
|---|---|---|
| Computational Chemistry / AI | Predict potential biological targets and binding modes. Design focused analog libraries. | Molecular docking, molecular dynamics simulations, machine learning models. mdpi.com |
| Synthetic Chemistry | Synthesize the parent compound, analog libraries, and analytical probes. | Parallel synthesis, purification techniques (e.g., HPLC), structural characterization (NMR, MS). chemicalbook.com |
| Biochemistry / Biophysics | Validate predicted targets and quantify binding interactions. Study enzyme kinetics. | Enzyme inhibition assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC). nih.gov |
| Cell Biology | Investigate cellular responses, pathway modulation, and compound localization. | Cell viability assays, Western blotting, confocal microscopy, gene expression analysis. |
Q & A
Q. What are the recommended synthetic routes for N-[(1-aminocyclopentyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, β-naphthol, and acetamide under solvent-free conditions. For example, a mixture of m-tolualdehyde, β-naphthol, and acetamide with catalytic phenylboronic acid is heated at 393 K for 7 hours, monitored by TLC . Optimization includes adjusting stoichiometric ratios (e.g., 2.4 mmol aldehyde:2 mmol β-naphthol) and using ethanol for recrystallization.
Q. Table 1: Key Synthesis Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| m-Tolualdehyde | 2.4 | Aldehyde precursor |
| β-Naphthol | 2.0 | Coupling agent |
| Acetamide | 2.4 | Amide source |
| Phenylboronic acid | 1.5 | Catalyst |
| Reaction temperature | 393 K | Solvent-free |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths and angles (e.g., C–N bond lengths averaging 1.47 Å) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for structurally similar acetamide derivatives be resolved?
- Methodological Answer : Database surveys (e.g., Cambridge Structural Database) reveal discrepancies in dihedral angles between aromatic systems. For example, naphthalene-benzene dihedral angles in analogues range from 78.32° to 84.70°, influenced by substituent effects . Resolve contradictions by:
- Comparing intramolecular hydrogen bonds (N–H⋯O vs. O–H⋯O).
- Performing Hirshfeld surface analysis to quantify intermolecular interactions.
Q. Table 2: Dihedral Angle Comparison
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide | 78.32–84.70 | |
| N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide | 81.54 |
Q. What computational methods validate experimental structural data for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict bond lengths and angles, which are cross-validated against SC-XRD data. For example, computed C(9)–N(1) bond lengths of 1.376 Å match experimental values within ±0.01 Å . Use software like Gaussian or ORCA for geometry optimization and vibrational frequency analysis.
Q. How can researchers design experiments to study the bioactivity of this compound?
- Methodological Answer : Prioritize assays based on structural motifs:
- Pharmacological targets : Screen for interactions with receptors (e.g., GPCRs) using molecular docking (AutoDock Vina).
- Antioxidant potential : Evaluate radical scavenging (DPPH assay) and compare with derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide .
- Cellular uptake : Use fluorescence tagging (e.g., dansyl chloride) to track intracellular localization.
Data Contradiction Analysis
Q. Why do hydrogen-bonding motifs vary across acetamide derivatives, and how does this impact material properties?
- Methodological Answer : Variations arise from substituent electronegativity and steric effects. For example, intramolecular N–H⋯O bonds stabilize planar conformations, while intermolecular O–H⋯O bonds enhance crystal packing . Investigate using:
- IR spectroscopy : Compare N–H stretching frequencies (3200–3400 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bond strength.
Key Structural Insights
Q. Table 3: Critical Structural Parameters
| Parameter | Value (Experimental) | Computational (DFT) | Source |
|---|---|---|---|
| C–N bond length | 1.47 Å | 1.46 Å | |
| N–H⋯O bond distance | 2.89 Å | 2.91 Å | |
| Dihedral angle (naphthalene-benzene) | 81.9° | 82.5° |
Avoided Sources
- Primary references: Acta Crystallographica, PubChem, and peer-reviewed synthesis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
